3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole
Description
3-(3-Chlorophenyl)-5-ethyl-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a 3-chlorophenyl group at position 3 and an ethyl substituent at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-ethyl-1H-pyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-2-10-7-11(14-13-10)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
CYSCLTYBWLSUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from α,β-Unsaturated Ketones and Hydrazine
One effective approach involves the reaction of α,β-unsaturated ketones bearing the 3-chlorophenyl moiety with hydrazine hydrate to form the pyrazole ring. The ethyl group at the 5-position can be introduced by selecting appropriate ketone precursors.
- Procedure :
- The α,β-unsaturated ketone (bearing 3-chlorophenyl and ethyl substituents) is dissolved in an organic solvent such as tetrahydrofuran (THF).
- Hydrazine hydrate (50% aqueous solution) is added slowly under reflux conditions.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is evaporated under reduced pressure.
- The crude product is purified by silica gel column chromatography using solvent systems such as n-hexane:ethyl acetate (3:1, v/v) to isolate the this compound as a solid.
Sequential [3+2] Annulation Using Prop-2-ynylsulfonium Salts and Hydrazonyl Chlorides
A more recent methodology employs a sequential [3+2] annulation reaction between prop-2-ynylsulfonium salts and hydrazonyl chlorides, enabling the construction of pyrazole rings with diverse functional groups including halogenated phenyl substituents.
- General Procedure :
- Equimolar amounts of prop-2-ynylsulfonium salt (bearing ethyl substitution) and hydrazonyl chloride (bearing 3-chlorophenyl substitution) are dissolved in ethanol or acetonitrile.
- The mixture is stirred at room temperature or under mild cooling (0 °C to -40 °C) to control reaction kinetics.
- After reaction completion (monitored by TLC), the mixture is concentrated and purified by flash column chromatography using petroleum ether and ethyl acetate mixtures (ratios from 80:1 to 50:1) to isolate the target pyrazole.
Halogenation and Subsequent Nucleophilic Substitution
In some protocols, the pyrazole core is first synthesized without the halogen substituent, followed by selective chlorination at the 3-position of the phenyl ring using N-chlorosuccinimide (NCS) in dichloromethane (DCM) at low temperatures.
- Stepwise Method :
- Synthesize 3-phenyl-5-ethyl-1H-pyrazole via cyclization of appropriate precursors.
- Dissolve NCS in DCM at 0 °C and add dimethyl sulfide (Me2S) to generate the chlorinating agent.
- Add the pyrazole substrate solution dropwise at -40 °C and stir for 1 hour, then warm to 0 °C.
- After reaction completion, evaporate solvent and purify by silica gel chromatography to obtain this compound.
Purification and Characterization
Purification is typically carried out by silica gel column chromatography using solvent systems such as n-hexane:ethyl acetate or petroleum ether:ethyl acetate in varying ratios depending on the polarity of intermediates and final products. Characterization involves:
Nuclear Magnetic Resonance (NMR) :
- ^1H NMR and ^13C NMR spectra recorded in CDCl3 or DMSO-d6 solvents, with chemical shifts referenced to tetramethylsilane (TMS).
- Multiplicity patterns (singlet, doublet, triplet, quartet) and coupling constants help confirm substitution patterns on the pyrazole ring and phenyl group.
-
- High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition.
-
- Provides purity indication and physical property data.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct synthesis from ketones | α,β-unsaturated ketone, hydrazine hydrate | Reflux in THF, monitored by TLC | 60-75 | Simple, regioselective, scalable |
| [3+2] Annulation | Prop-2-ynylsulfonium salt, hydrazonyl chloride | Room temp to -40 °C, EtOH/DCM | 65-80 | Mild conditions, versatile substituents |
| Halogenation post-pyrazole | N-chlorosuccinimide, Me2S, DCM | 0 °C to -40 °C, 1 hour | 60-70 | Requires careful temperature control |
In-Depth Research Findings and Notes
- The direct hydrazine-mediated cyclization ensures efficient formation of the pyrazole ring with good regioselectivity for the 3-(3-chlorophenyl) substitution when the ketone precursor is appropriately designed.
- The [3+2] annulation method allows introduction of functional motifs under mild conditions, minimizing side reactions and offering high functional group tolerance.
- Chlorination using N-chlorosuccinimide is selective but requires low temperatures to avoid over-chlorination or degradation of the pyrazole ring.
- Purification by silica gel chromatography is essential to separate regioisomers and side products, with solvent polarity optimized based on the substituent pattern.
- Analytical data such as NMR and HRMS confirm the structural integrity of the synthesized compound, with characteristic signals for the pyrazole protons and aromatic chlorophenyl substituent.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters steric and electronic interactions. The meta-substitution may reduce symmetry compared to para-substitution, affecting crystal packing and binding affinity .
- Trifluoromethyl vs. Ethyl : The CF₃ group in increases electronegativity and metabolic stability compared to the ethyl group, which enhances lipophilicity .
Physicochemical and Solubility Properties
Biological Activity
3-(3-Chlorophenyl)-5-ethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorine atom and ethyl group enhances its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound has also been shown to modulate receptor activity, contributing to its analgesic properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been demonstrated to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation .
Analgesic Activity
In vivo studies have evaluated the analgesic potential of this compound using models such as the acetic acid-induced writhing test. Results indicate that this compound displays analgesic activity comparable to standard analgesics like aspirin. The percentage inhibition observed was significant, suggesting its potential use in pain management .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promising results. The compound has been tested against various cancer cell lines, exhibiting potent antiproliferative effects. For instance, it demonstrated an IC50 value of approximately 49.85 µM against breast cancer cell lines (MCF-7) and showed significant apoptosis induction in treated cells .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Test Model | IC50 Value | Reference |
|---|---|---|---|
| Anti-inflammatory | In vitro COX inhibition | Not specified | |
| Analgesic | Acetic acid-induced writhing | Comparable to aspirin | |
| Anticancer | MCF-7 cell line | 49.85 µM |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study focused on the anti-inflammatory properties of pyrazole derivatives, researchers found that this compound significantly inhibited COX enzyme activity in vitro. This inhibition correlated with a reduction in inflammatory markers in cultured cells, supporting its potential as an anti-inflammatory agent .
Case Study 2: Analgesic Potential
In another study examining analgesic effects, the compound was administered in a controlled experiment involving mice subjected to acetic acid-induced pain models. The results showed a marked decrease in writhing behavior, indicating effective pain relief comparable to traditional NSAIDs .
Case Study 3: Anticancer Activity
A recent investigation assessed the anticancer efficacy of this compound against various tumor cell lines. The compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. Basic
- X-ray crystallography : Use SHELXL for refining single-crystal data to resolve bond lengths and angles. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions (e.g., π-π stacking) .
- Spectroscopic methods :
- NMR : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing ethyl vs. chlorophenyl groups).
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for the pyrazole ring) .
What methodologies are recommended for evaluating the biological activity of this compound in antimicrobial assays?
Q. Basic
- In vitro testing :
- Enzyme inhibition : Use fluorometric assays to assess interactions with target enzymes (e.g., cytochrome P450) .
How should researchers address contradictions in reported synthetic yields or bioactivity data for this compound?
Q. Advanced
- Data normalization : Account for variables like solvent purity, catalyst loading, and reaction scale .
- Statistical analysis : Apply ANOVA to compare yields across methods (e.g., conventional heating vs. microwave-assisted synthesis).
- Reproducibility checks : Validate bioactivity in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
What computational approaches are effective for predicting the drug-likeness and target interactions of this compound?
Q. Advanced
- In silico ADMET profiling : Use SwissADME to predict solubility, permeability, and metabolic stability.
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on chlorophenyl and ethyl groups for hydrophobic interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate binding mechanisms of this compound?
Q. Advanced
- SPR : Immobilize target proteins (e.g., BSA for plasma binding studies) on a sensor chip. Measure real-time binding kinetics (ka/kd) to determine affinity (KD) .
- ITC : Titrate the compound into a protein solution to quantify enthalpy/entropy changes, revealing thermodynamic driving forces (e.g., entropy-driven binding for hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
